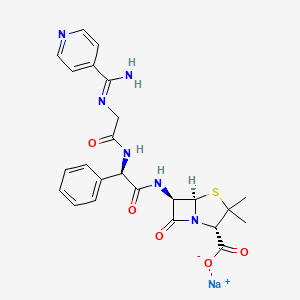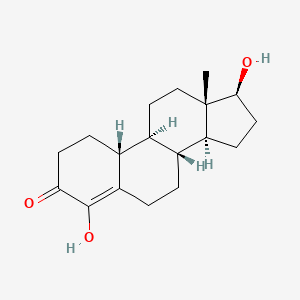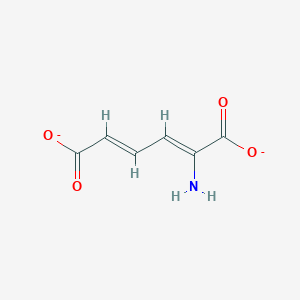
Pirbenicillin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirbenicillin sodium is a semisynthetic penicillin with broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus mirabilis, Enterobacter species, Serratia species, and Escherichia coli . This compound is known for its ability to inhibit bacterial growth by interfering with cell wall synthesis, making it a valuable antibiotic in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pirbenicillin sodium is synthesized through a series of chemical reactions starting from penicillin. The process involves the acylation of the penicillin nucleus with specific side chains to enhance its antibacterial properties. The key steps include:
Acylation: The penicillin nucleus is acylated with a side chain containing a pyridylformimidoylamino group.
Purification: The resulting compound is purified through crystallization and filtration techniques to obtain the pure form of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:
Fermentation: Production of the penicillin nucleus through fermentation.
Chemical Modification: Acylation and other chemical modifications to introduce the desired side chains.
Purification: Large-scale purification techniques such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Pirbenicillin sodium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the β-lactam ring.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Hydrolysis: Breakdown products of the β-lactam ring.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
Pirbenicillin sodium has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of semisynthetic penicillins.
Biology: Employed in microbiological studies to investigate the antibacterial activity against various bacterial strains.
Medicine: Used in clinical research to develop new antibiotics and study their efficacy against resistant bacterial strains.
Industry: Applied in the pharmaceutical industry for the production of antibiotics and related compounds
Mechanism of Action
Pirbenicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound targets the PBPs, disrupting the cross-linking of peptidoglycan chains, which are essential for maintaining cell wall integrity .
Comparison with Similar Compounds
Carbenicillin: Another semisynthetic penicillin with similar antibacterial activity but less effective against certain strains of Pseudomonas aeruginosa.
Ticarcillin: Similar to pirbenicillin sodium but with different efficacy against various bacterial strains.
Piperacillin: A broad-spectrum penicillin with a similar mechanism of action but different spectrum of activity
Uniqueness of this compound: this compound is unique due to its enhanced activity against Pseudomonas aeruginosa and other Gram-negative bacteria. It is more effective than carbenicillin and ticarcillin against certain bacterial strains, making it a valuable antibiotic in treating infections caused by resistant bacteria .
Properties
CAS No. |
55162-26-0 |
|---|---|
Molecular Formula |
C24H25N6NaO5S |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1 |
InChI Key |
LWRGPIPUJPCPAY-HSRLECSKSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
Synonyms |
6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1261906.png)


![1-S-[(1Z)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1261914.png)


![N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine](/img/structure/B1261918.png)




![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)
